molecular formula C11H11F3N2O B13253743 4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B13253743
M. Wt: 244.21 g/mol
InChI Key: KSBNFGUHOPHGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in medicinal chemistry due to their unique structural properties. The presence of a trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized to form the pyrrolidinone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions and minimizing human error .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and substituted pyrrolidinones. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. This modulation can result in therapeutic effects, such as the inhibition of enzyme activity or the activation of specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to the presence of the trifluoromethyl group at the 3-position of the phenyl ring. This structural feature enhances its stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C11H11F3N2O

Molecular Weight

244.21 g/mol

IUPAC Name

4-amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)7-2-1-3-9(4-7)16-6-8(15)5-10(16)17/h1-4,8H,5-6,15H2

InChI Key

KSBNFGUHOPHGRA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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